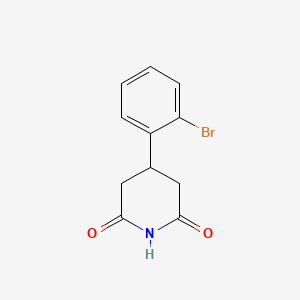
4-(2-Bromophenyl)piperidine-2,6-dione
Overview
Description
“4-(2-Bromophenyl)piperidine-2,6-dione” is a chemical compound with the CAS Number: 99983-26-3 . It has a molecular weight of 268.11 . The IUPAC name for this compound is 4-(2-bromophenyl)-2,6-piperidinedione . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “4-(2-Bromophenyl)piperidine-2,6-dione” is 1S/C11H10BrNO2/c12-9-4-2-1-3-8(9)7-5-10(14)13-11(15)6-7/h1-4,7H,5-6H2,(H,13,14,15) . This code provides a specific description of the molecule’s structure.
Physical And Chemical Properties Analysis
“4-(2-Bromophenyl)piperidine-2,6-dione” is a powder that is stored at room temperature . It has a molecular weight of 268.11 .
Scientific Research Applications
Treatment of Sickle Cell Disease
The novel substituted piperidine-2,6-dione derivatives, which include “4-(2-Bromophenyl)piperidine-2,6-dione”, have been described for their use in reducing WIZ protein expression levels and/or inducing fetal hemoglobin (HbF) protein expression levels. These properties make them useful for the treatment of sickle cell disease .
Synthesis of Piperidine Derivatives
Piperidine derivatives are synthesized through intra- and intermolecular reactions. “4-(2-Bromophenyl)piperidine-2,6-dione” can be used as a precursor or intermediate in the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Biochemistry Studies
This compound might be used in biochemistry studies to understand its interaction with biological molecules or systems, given its structural specificity.
Safety and Hazards
The compound is classified as a GHS07, indicating that it poses certain hazards. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Mode of Action
The exact mode of action of 4-(2-Bromophenyl)piperidine-2,6-dione is currently unknown due to the lack of specific studies on this compound . The compound likely interacts with its targets in a way that alters their function, leading to changes in cellular processes. More research is required to elucidate the precise mechanisms involved.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like 4-(2-Bromophenyl)piperidine-2,6-dione These factors can include temperature, pH, presence of other molecules, and more
properties
IUPAC Name |
4-(2-bromophenyl)piperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c12-9-4-2-1-3-8(9)7-5-10(14)13-11(15)6-7/h1-4,7H,5-6H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JELSMZSISXNIMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)NC1=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10734526 | |
| Record name | 4-(2-Bromophenyl)piperidine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10734526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromophenyl)piperidine-2,6-dione | |
CAS RN |
99983-26-3 | |
| Record name | 4-(2-Bromophenyl)piperidine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10734526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



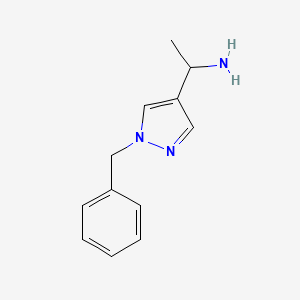
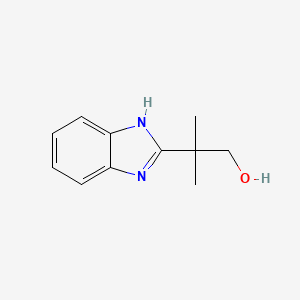
![1-{4-[(1,3-Thiazol-5-ylmethyl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B1529275.png)
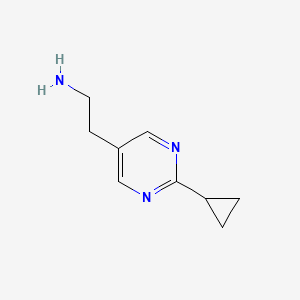
![1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1529277.png)
![5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde](/img/structure/B1529278.png)
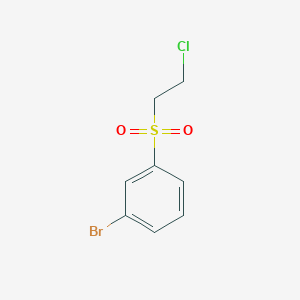



![3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine](/img/structure/B1529288.png)


![2-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzoic acid](/img/structure/B1529292.png)